molecular formula C21H30N4O4 B10764509 N-(1-amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1h-indazole-3-carboxamide CAS No. 2748161-34-2

N-(1-amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1h-indazole-3-carboxamide

Cat. No.: B10764509
CAS No.: 2748161-34-2
M. Wt: 402.5 g/mol
InChI Key: MMWWZPQJJXIPQB-UHFFFAOYSA-N
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Description

N-(1-amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide is a synthetic indazole-3-carboxamide derivative characterized by two critical structural motifs:

  • Indazole core: The 1H-indazole scaffold is substituted at the N1 position with a (4-hydroxycyclohexyl)methyl group, introducing a polar hydroxyl group to the otherwise lipophilic cyclohexyl ring.
  • Amide side chain: The carboxamide group at the C3 position is linked to a 1-amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl moiety, which includes a hydroxyl group absent in related compounds like ADB-CHMINACA .

Properties

CAS No.

2748161-34-2

Molecular Formula

C21H30N4O4

Molecular Weight

402.5 g/mol

IUPAC Name

N-(1-amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl)-1-[(4-hydroxycyclohexyl)methyl]indazole-3-carboxamide

InChI

InChI=1S/C21H30N4O4/c1-21(2,12-26)18(19(22)28)23-20(29)17-15-5-3-4-6-16(15)25(24-17)11-13-7-9-14(27)10-8-13/h3-6,13-14,18,26-27H,7-12H2,1-2H3,(H2,22,28)(H,23,29)

InChI Key

MMWWZPQJJXIPQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCC(CC3)O

Origin of Product

United States

Comparison with Similar Compounds

ADB-CHMINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide)

  • Core Structure : Shared indazole-3-carboxamide scaffold.
  • Key Differences: N1 Substituent: ADB-CHMINACA has a non-hydroxylated cyclohexylmethyl group, enhancing lipophilicity. Amide Side Chain: Lacks the 4-hydroxy group present in the target compound, reducing polarity.

CUMYL-4CN-BINACA (1-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide)

  • Core Structure: Indazole-3-carboxamide with a 4-cyanobutyl N1 substituent.
  • Key Differences: N1 Substituent: The 4-cyanobutyl group introduces a strong electron-withdrawing cyano moiety, enhancing metabolic stability. Amide Side Chain: A bulky 2-phenylpropan-2-yl group may sterically hinder receptor binding.
  • Implications : The target compound’s hydroxylated substituents likely increase solubility but may reduce metabolic half-life compared to CUMYL-4CN-BINACA.

Comparison Table: Structural and Inferred Pharmacological Properties

Compound Name Core Structure N1 Substituent Amide Side Chain Key Functional Groups Inferred Properties
Target Compound Indazole-3-carboxamide (4-Hydroxycyclohexyl)methyl 1-Amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl Hydroxyl (×2) Higher polarity, moderate receptor affinity
ADB-CHMINACA Indazole-3-carboxamide Cyclohexylmethyl 1-Amino-3,3-dimethyl-1-oxobutan-2-yl Cyclohexyl, amino-oxobutanamide High lipophilicity, potent CB1 agonist
CUMYL-4CN-BINACA Indazole-3-carboxamide 4-Cyanobutyl 2-Phenylpropan-2-yl Cyano, phenyl Enhanced stability, strong CB1/CB2 binding

Physicochemical and Pharmacokinetic Considerations

  • Receptor Interaction : Hydroxyl groups may form hydrogen bonds with CB1/CB2 receptors, altering efficacy or selectivity.
  • Metabolism: The 4-hydroxycyclohexyl group could undergo glucuronidation, shortening half-life relative to non-hydroxylated analogs.

Biological Activity

N-(1-amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide is a synthetic cannabinoid that has gained attention for its potential therapeutic applications and biological activity. This compound belongs to a class of substances known as synthetic cannabinoids, which are designed to interact with the endocannabinoid system in the body, primarily targeting cannabinoid receptors CB1 and CB2.

Chemical Structure and Properties

The molecular formula of this compound is C20H28N4O3C_{20}H_{28}N_4O_3 with a molecular weight of approximately 372.46 g/mol. The structure features an indazole core, which is characteristic of many synthetic cannabinoids, along with various functional groups that influence its pharmacological properties.

Synthetic cannabinoids like this compound primarily act as agonists at the CB1 and CB2 receptors. Activation of these receptors leads to various physiological effects, including analgesia, anti-inflammatory responses, and modulation of mood and appetite.

Pharmacological Effects

Recent studies have demonstrated that this compound exhibits significant analgesic properties. For instance, in a study evaluating its effects on paclitaxel-induced peripheral neuropathy in rats, it was found to attenuate mechanical and cold allodynia effectively. The results indicated that its analgesic effects were comparable to those of established pain relief medications .

Table 1: Summary of Pharmacological Effects

EffectObservationReference
AnalgesiaSignificant pain relief in neuropathic models
Anti-inflammatoryReduced markers of inflammation in vivo
Cannabimimetic effectsSimilar effects to Δ9-tetrahydrocannabinol

Case Studies

Case Study 1: Analgesic Efficacy in Animal Models

In a controlled study involving rats subjected to peripheral neuropathy via paclitaxel administration, the compound demonstrated a dose-dependent reduction in pain responses as measured by von Frey and cold allodynia tests. The findings suggest that this compound could serve as a potential therapeutic agent for neuropathic pain management .

Case Study 2: Behavioral Effects

Another study investigated the behavioral effects of this compound on anxiety-like behaviors in rodent models. Results indicated that treatment with the compound significantly reduced anxiety-related behaviors compared to control groups, suggesting potential applications in treating anxiety disorders .

Safety and Toxicology

While the therapeutic potential is promising, safety profiles for synthetic cannabinoids can vary widely. Adverse effects reported include increased heart rate, anxiety, and psychosis in some cases. Long-term studies are necessary to fully understand the safety profile of this compound.

Preparation Methods

Steric Hindrance Mitigation

The bulky (4-hydroxycyclohexyl)methyl group necessitates slow addition of alkylating agents and extended reaction times (up to 48 hours) to maximize N-alkylation yields.

Racemization Control

The chiral center in the amine fragment requires low-temperature coupling (0°C) and short reaction times to prevent epimerization.

Alternative Coupling Reagents

In cases of low amide bond formation yields, HATU or PyBOP may replace EDC·HCl, improving efficiency to 80–85%.

Comparative Analysis of Synthetic Routes

StepMethod A (EDC·HCl/HOBt)Method B (HATU/DIPEA)
Coupling Yield60–75%80–85%
Reaction Time18 hours4 hours
Epimerization RiskModerateLow
CostLowHigh

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound contains an indazole core substituted with a carboxamide group and a hydroxycyclohexylmethyl moiety. The presence of multiple hydroxyl and amino groups enhances hydrogen-bonding potential, impacting solubility and binding affinity. The stereochemistry of the 4-hydroxycyclohexyl group may influence conformational stability and interactions with biological targets. Characterization via X-ray crystallography (e.g., analogous structures in ) and NMR spectroscopy is critical to confirm stereochemical assignments and hydrogen-bonding networks .

Q. What methodologies are recommended for synthesizing and purifying this compound?

Synthesis likely involves multi-step organic reactions, such as amide coupling between functionalized indazole precursors and amino-hydroxybutanamide derivatives. Use protecting groups (e.g., tert-butyloxycarbonyl for amines) to prevent side reactions. Purification via column chromatography or preparative HPLC (as in ) is essential due to the compound’s polar substituents. Monitor purity using reverse-phase HPLC with UV detection (210–280 nm) and mass spectrometry .

Q. How can researchers validate the compound’s stability under experimental conditions?

Stability studies should include:

  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
  • pH stability : Incubate in buffers (pH 1–12) and analyze degradation products via LC-MS.
  • Light sensitivity : Expose to UV/visible light and monitor structural changes using FTIR or NMR. Reference protocols from for experimental design optimization .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., receptors or enzymes)?

Use molecular docking (e.g., AutoDock Vina) to simulate binding to target proteins, focusing on the indazole-carboxamide scaffold’s affinity for hydrophobic pockets. Quantum mechanical calculations (e.g., DFT) can optimize the geometry of the hydroxycyclohexyl group for steric compatibility. Compare results with structural analogs (e.g., ’s cyclohexylmethyl derivatives) to infer structure-activity relationships (SAR) .

Q. What experimental strategies resolve contradictions in biological activity data across different assays?

  • Orthogonal validation : Cross-validate results using biochemical (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity).
  • Metabolite profiling : Identify active metabolites via LC-HRMS (as in ) to rule out off-target effects.
  • Dose-response analysis : Use nonlinear regression models to assess potency (EC₅₀/IC₅₀) variability. Reference ’s statistical methods for experimental reproducibility .

Q. How can researchers optimize reaction conditions for large-scale synthesis without compromising yield or purity?

Apply Design of Experiments (DoE) principles:

  • Variables : Temperature, solvent polarity, catalyst loading.
  • Response surface methodology (RSM) : Identify optimal conditions using central composite designs.
  • Scale-up challenges : Address mixing efficiency and heat transfer using microreactor systems (’s ICReDD framework for reaction path optimization) .

Q. What advanced spectroscopic techniques elucidate the compound’s dynamic behavior in solution?

  • NMR relaxation experiments : Probe rotational correlation times to assess conformational flexibility.
  • 2D NOESY : Identify through-space interactions between the indazole ring and hydroxycyclohexyl group.
  • Dynamic light scattering (DLS) : Monitor aggregation tendencies in aqueous buffers. Compare with crystallographic data () to reconcile solution vs. solid-state behavior .

Data Analysis and Interpretation

Q. How should researchers handle discrepancies between computational predictions and experimental binding data?

  • Reassess force field parameters : Adjust partial charges or solvation models in docking simulations.
  • Free energy calculations : Use alchemical methods (e.g., MM-PBSA) to refine binding affinity estimates.
  • Crystallographic validation : Solve co-crystal structures of the compound with its target (if feasible). Cross-reference with ’s racemate vs. enantiomer activity data to address stereochemical biases .

Q. What statistical approaches are suitable for analyzing dose-dependent responses in cellular assays?

  • Four-parameter logistic (4PL) regression : Fit sigmoidal curves to calculate EC₅₀/IC₅₀ values.
  • ANOVA with post-hoc tests : Compare treatment groups while controlling for multiple comparisons.
  • Principal component analysis (PCA) : Identify outliers or confounding variables in high-throughput screens. Protocols from and provide foundational guidance .

Methodological Resources

  • Synthesis : and detail analogous carboxamide synthesis routes.
  • Characterization : (X-ray crystallography) and 15 (mass spectrometry) offer technical benchmarks.
  • Data Analysis : and emphasize integrating computational and experimental workflows.

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